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Compound of Interest

Compound Name: 2-methoxy-6-methylnicotinonitrile

Cat. No.: B1352284

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their
structural similarity to natural nucleosides allows them to interfere with the replication of viral
genetic material or the proliferation of cancer cells. The 2-oxonicotinonitrile scaffold, a
derivative of the naturally occurring 2-pyridinone motif, has emerged as a promising
heterocyclic core for the development of novel nucleoside analogues. This is due to the diverse
biological activities associated with 2-pyridinone derivatives, including antiviral and
antimicrobial properties.[1] The synthesis of nucleoside analogues from 2-oxonicotinonitriles
typically involves the glycosylation of the 2-oxonicotinonitrile ring, most commonly at the ring
nitrogen, to yield the desired N-nucleoside analogues.[1]

Chemical Principles

The key synthetic step in the preparation of these nucleoside analogues is the N-glycosylation
of the 2-oxonicotinonitrile core. This reaction involves the coupling of a suitably substituted 2-
oxonicotinonitrile with a protected glycosyl donor, typically a glycosyl halide such as a glycosyl
bromide. The reaction is generally carried out in the presence of a base in an anhydrous polar
aprotic solvent.

The regioselectivity of the glycosylation is a critical aspect. While coupling predominantly
occurs at the ring nitrogen to form the thermodynamically more stable N-glycoside, O-
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glycosylation at the 2-oxo position can occur as a side reaction.[1] The formation of the N-
glycoside is confirmed by spectroscopic methods, such as Infrared (IR) spectroscopy, which
shows a characteristic amide carbonyl stretch, and Nuclear Magnetic Resonance (NMR)
spectroscopy.[1] In *H NMR, the anomeric proton of the sugar moiety typically exhibits a
coupling constant (J) greater than 7.5 Hz, indicating a 3-configuration resulting from diaxial
coupling with the proton at the 2'-position of the sugar ring.[1]

Following the glycosylation step, deprotection of the sugar hydroxyl groups is often necessary
to yield the final nucleoside analogue. This is commonly achieved by treating the acetylated
intermediate with a mild base, such as triethylamine in a mixture of water and methanol.[1]

Applications

Nucleoside analogues derived from 2-oxonicotinonitriles have shown promising biological
activities, making them valuable candidates for drug discovery and development.

 Antiviral Activity: Certain acetylated 2-oxonicotinonitrile glucosides have demonstrated
notable activity against various viruses. For instance, some analogues have shown good
activity against SARS-CoV and influenza A (H5N1) virus.[1] They have also been evaluated
for activity against other viruses such as Herpes Simplex Virus (HSV-1 and HSV-2), Hepatitis
B Virus (HBV), and Hepatitis C Virus (HCV).[1]

« Antimicrobial Activity: In addition to antiviral properties, these compounds have been
investigated for their antibacterial and antifungal activities. Some derivatives have shown
good activity against Gram-positive bacteria like Bacillus subtilis.[1]

The modular nature of their synthesis allows for the generation of a library of analogues with
diverse aryl substituents on the 2-oxonicotinonitrile core and different sugar moieties, enabling
the exploration of structure-activity relationships (SAR) to optimize their biological profile.

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of
Acetylated N-Glycosides of 2-Oxonicotinonitriles

This protocol describes the general method for the coupling of 4,6-diaryl-2-oxonicotinonitriles
with acetylated glycosyl bromides.
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Materials:

4,6-Diaryl-2-oxonicotinonitrile derivative

Acetobromo-a-D-glucose (or other per-O-acetylated glycosyl bromide)
Anhydrous potassium carbonate (K2COs)

Anhydrous N,N-dimethylformamide (DMF)

Ethyl acetate (EtOAC)

Hexane

Silica gel for column chromatography

Procedure:

To a solution of the 4,6-diaryl-2-oxonicotinonitrile (1.0 mmol) in anhydrous DMF (10 mL), add
anhydrous potassium carbonate (1.5 mmol).

Stir the mixture at room temperature for 30 minutes.

Add a solution of the per-O-acetylated glycosyl bromide (1.2 mmol) in anhydrous DMF (5
mL) dropwise to the reaction mixture.

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

After completion of the reaction, pour the mixture into ice-water (50 mL) and stir for 30
minutes to precipitate the crude product.

Filter the precipitate, wash with water, and air dry.

Purify the crude product by silica gel column chromatography using a suitable eluent system
(e.g., a gradient of ethyl acetate in hexane) to afford the pure acetylated N-glycoside.
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Protocol 2: General Procedure for the Deacetylation of
Acetylated N-Glycosides

This protocol describes the removal of the acetyl protecting groups from the sugar moiety to
yield the final nucleoside analogue.

Materials:

o Acetylated N-glycoside of 2-oxonicotinonitrile
o Triethylamine (TEA)

e Methanol (MeOH)

o Water

Procedure:

Dissolve the acetylated N-glycoside (1.0 mmol) in a mixture of methanol and water (e.g.,
10:1 v/v, 11 mL).

e Add triethylamine (2.0 mmol) to the solution.

 Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress
by TLC.

o After completion of the reaction, evaporate the solvent under reduced pressure.

o Purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel
column chromatography to obtain the pure deacetylated nucleoside analogue.

Protocol 3: Microwave-Assisted Synthesis of N-
Glycosides (Alternative Method)

This protocol provides a rapid, microwave-assisted alternative for the glycosylation reaction,
which has been reported to give higher yields in shorter reaction times.[2]

Materials:
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4,6-Diaryl-2-oxonicotinonitrile derivative

Potassium hydroxide (KOH)

Acetobromo-a-D-glucose (or other per-O-acetylated glycosyl bromide)

Anhydrous DMF

Procedure:

In a microwave reaction vessel, dissolve the 4,6-diaryl-2-oxonicotinonitrile (1.0 mmol) and
potassium hydroxide (1.0 mmol) in anhydrous DMF (5 mL).

Add the per-O-acetylated glycosyl bromide (1.2 mmol).

Seal the vessel and subject it to microwave irradiation (e.g., 300 W, 150 °C) for 5-10
minutes.

After cooling, work up the reaction mixture as described in Protocol 1 (steps 5-7).

Proceed with deacetylation as described in Protocol 2 if required.

Quantitative Data
Table 1: Synthesis of Acetylated Nucleoside Analogues
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2-
o . Glycosyl Reaction .
Compound ID Oxonicotinonit . Yield (%)
. Bromide Method
rile Precursor
4-(4-
Methoxyphenyl)-  Acetobromo-a-D- )
2aAc Conventional 51-87[1]
6-phenyl-2- glucose
oxonicotinonitrile
4,6-Diphenyl-2- Acetobromo-a-D- ]
2bAc T Conventional 51-87[1]
oxonicotinonitrile  glucose
4-(4-
Chlorophenyl)-6-  Acetobromo-a-D- ]
2cAc Conventional 51-87[1]
phenyl-2- glucose
oxonicotinonitrile
4-(4-
Chlorophenyl)-6-  Acetobromo-a-D- )
3cAc Conventional 51-87[1]
phenyl-2- galactose
oxonicotinonitrile
a-D-
da Precursor 3a glucopyranosyl Microwave 72.3-88[2]
bromide
a-D-
6a Precursor 3a galactopyranosyl  Microwave 72.3-88[2]
bromide
a-D-lactosyl ]
8a Precursor 3a ) Microwave 72.3-88[2]
bromide

Table 2: Antiviral Activity of Selected Nucleoside

Analogues
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] Selectivity
Compound ID Virus ECso (pM)[1] CCso (pM)[1]
Index (SI)
2aAc SARS-CoV Slightly Active >100 -
Influenza A ) )
Slightly Active >100 -
(H5N1)
1c HSV-1 >12 >100 >8.3
HSV-2 >12 >100 >8.3
2bAc HSV-1 67.2 >100 >1.5
HSV-2 67.2 >100 >1.5
2cAc HSV-1 >60 >100 >1.7
HSV-2 >60 >100 >1.7
3cAc HSV-1 >60 >100 >1.7
HSV-2 >60 >100 >1.7

ECso: 50% effective concentration; CCso: 50% cytotoxic concentration; SI = CCso/ECso.

Table 3: Antibacterial Activity of Selected 2-
: .. itrile Derivatives

Bacillus subtilis (Inhibition  Escherichia coli (Inhibition

Compound ID Zone, mm)[1] Zone, mm)[1]

2b 12 0

3b 0 5

7b 23 0

7cAc 11 0

Ampicillin (Standard) 20 18
Visualizations
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Caption: General workflow for the synthesis and evaluation of nucleoside analogues.
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Caption: Regioselectivity of the glycosylation reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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